Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDODSUVWIVAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be synthesized through a multi-step organic synthesis process. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a carbonyl compound can lead to the formation of the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences among Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate and related compounds:
Key Observations:
- Stereochemical variations , such as the 4R configuration in the enantiomer, may lead to differences in crystallinity or biological activity .
- Bulky substituents (e.g., tert-butyl in ) reduce reactivity at adjacent positions but enhance thermal stability.
- Polar groups like the piperidin-4-yl moiety in improve water solubility when formulated as hydrochloride salts.
Reactivity Trends:
- Electrophilic Substitution : The 3-methyl group in the target compound may hinder electrophilic attacks at position 3 compared to M22.
- Hydrolysis : Ester groups at position 4 are susceptible to hydrolysis, but the 3-methyl group could slow this process by steric shielding.
Physicochemical and Functional Properties
Biological Activity
Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazolidine ring structure, which contributes to its biological activity. The presence of the methyl group at the 3-position is particularly significant as it influences the compound's reactivity and interactions with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can:
- Form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
- Influence biochemical pathways , which may result in therapeutic effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Bacillus subtilis | 16 μg/mL |
These results suggest that the compound could be developed into a novel antibacterial agent.
Anticancer Activity
Studies have shown that this compound may also possess anticancer properties. For example, it has been evaluated for its ability to induce apoptosis in cancer cell lines.
Case Studies
- Antibacterial Screening : A study screened various derivatives of oxazolidines, including this compound, revealing broad-spectrum activity against Gram-positive bacteria. The compound showed a significant reduction in bacterial growth rates compared to controls .
- Anticancer Evaluation : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through caspase activation pathways. This suggests potential for further development as a chemotherapeutic agent .
Research Applications
This compound is being investigated for various applications:
1. Drug Development
- Potential lead compound for new antibiotics and anticancer drugs.
- Ongoing research focuses on optimizing its pharmacological properties.
2. Industrial Uses
- Utilized as an intermediate in the synthesis of complex organic compounds.
- May find applications in polymer production due to its unique chemical properties.
Q & A
Q. How do solvent and pH conditions affect the compound’s stability and degradation pathways?
- Methodology : Conduct accelerated stability studies under varying pH (1–13) and solvent systems (aqueous vs. organic). Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acids) and propose degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
